(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946349-34-4
VCID: VC6329708
InChI: InChI=1S/C20H15BrN2O3S/c1-2-9-23-15-8-7-12(21)10-17(15)27-20(23)22-19(25)14-11-26-16-6-4-3-5-13(16)18(14)24/h3-8,10-11H,2,9H2,1H3
SMILES: CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O
Molecular Formula: C20H15BrN2O3S
Molecular Weight: 443.32

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

CAS No.: 946349-34-4

Cat. No.: VC6329708

Molecular Formula: C20H15BrN2O3S

Molecular Weight: 443.32

* For research use only. Not for human or veterinary use.

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide - 946349-34-4

Specification

CAS No. 946349-34-4
Molecular Formula C20H15BrN2O3S
Molecular Weight 443.32
IUPAC Name N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
Standard InChI InChI=1S/C20H15BrN2O3S/c1-2-9-23-15-8-7-12(21)10-17(15)27-20(23)22-19(25)14-11-26-16-6-4-3-5-13(16)18(14)24/h3-8,10-11H,2,9H2,1H3
Standard InChI Key LQPWKPBVIUJKSY-XDOYNYLZSA-N
SMILES CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

Introduction

The compound "(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide" is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structure combines a benzothiazole moiety, a coumarin derivative, and a carboxamide functional group, which are known for their biological activities.

Structural Features

This compound is characterized by:

  • Benzothiazole Core: The presence of a 6-bromo substituent and a propyl group enhances its lipophilicity and electronic properties.

  • Coumarin Derivative: The chromene structure (4H-chromen-4-one) is associated with antioxidant, anticancer, and antimicrobial activities.

  • Carboxamide Group: This functional group contributes to hydrogen bonding, influencing molecular interactions in biological systems.

Synthesis Pathway

Although specific synthesis details for this compound are unavailable in the provided sources, similar compounds involving benzothiazole and coumarin derivatives are synthesized through multi-step protocols:

  • Formation of Benzothiazole Intermediate: Typically involves reacting substituted anilines with sulfur-containing reagents.

  • Coupling with Coumarin Derivative: The benzothiazole intermediate reacts with coumarin derivatives under catalytic conditions to form the desired product.

  • Carboxamide Formation: The final step introduces the carboxamide moiety using amide coupling reagents.

Biological Significance

Compounds combining benzothiazole and coumarin scaffolds have shown diverse biological activities:

  • Anticancer Properties: Benzothiazoles are known to inhibit tumor growth by targeting specific enzymes or receptors in cancer cells .

  • Antimicrobial Activity: Coumarin derivatives exhibit broad-spectrum antibacterial and antifungal properties .

  • Anti-inflammatory Effects: The combination of these moieties may enhance their potential as anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies for related compounds suggest strong binding affinities to key biological targets, such as:

  • Enzymes involved in cancer progression (e.g., tyrosine kinases).

  • Microbial enzymes critical for survival.
    These studies often use software like Schrödinger or AutoDock to predict binding modes and affinities .

Spectral Characterization

Similar compounds are typically characterized using:

  • NMR Spectroscopy: To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups through characteristic vibrations.

Potential Applications

  • Drug Development: The compound's structural motifs make it a promising candidate for anticancer and antimicrobial drug discovery.

  • Material Science: Benzothiazole derivatives are explored for their optoelectronic properties.

  • Biological Probes: Its fluorescence properties could be utilized in imaging or diagnostic tools.

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